molecular formula C5BrCl5 B15300064 5-Bromo-1,2,3,4,5-pentachlorocyclopenta-1,3-diene CAS No. 22332-94-1

5-Bromo-1,2,3,4,5-pentachlorocyclopenta-1,3-diene

Cat. No.: B15300064
CAS No.: 22332-94-1
M. Wt: 317.2 g/mol
InChI Key: WJEKRLIIQAZQDA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,2,3,4,5-pentachlorocyclopenta-1,3-diene typically involves the halogenation of cyclopentadiene derivatives. One common method is the bromination of 1,2,3,4,5-pentachlorocyclopentadiene using bromine in the presence of a catalyst such as iron(III) bromide . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,2,3,4,5-pentachlorocyclopenta-1,3-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while Diels-Alder reactions produce cycloaddition products with different functional groups .

Scientific Research Applications

5-Bromo-1,2,3,4,5-pentachlorocyclopenta-1,3-diene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-1,2,3,4,5-pentachlorocyclopenta-1,3-diene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms enhances its reactivity and ability to form stable complexes with various substrates. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4,5-Pentachlorocyclopentadiene: Similar structure but lacks the bromine atom.

    1,2,3,4,5-Pentabromocyclopentadiene: Contains bromine atoms instead of chlorine.

    1,2,3,4,5-Hexachlorocyclopentadiene: Contains an additional chlorine atom.

Uniqueness

5-Bromo-1,2,3,4,5-pentachlorocyclopenta-1,3-diene is unique due to the presence of both bromine and chlorine atoms, which imparts distinct reactivity and properties compared to its analogs. This combination of halogens allows for versatile chemical modifications and applications in various fields .

Properties

CAS No.

22332-94-1

Molecular Formula

C5BrCl5

Molecular Weight

317.2 g/mol

IUPAC Name

5-bromo-1,2,3,4,5-pentachlorocyclopenta-1,3-diene

InChI

InChI=1S/C5BrCl5/c6-5(11)3(9)1(7)2(8)4(5)10

InChI Key

WJEKRLIIQAZQDA-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(C(=C1Cl)Cl)(Cl)Br)Cl)Cl

Origin of Product

United States

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